2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
CAS No.: 1115286-38-8
Cat. No.: VC5895962
Molecular Formula: C27H21ClN4O2S
Molecular Weight: 501
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115286-38-8 |
|---|---|
| Molecular Formula | C27H21ClN4O2S |
| Molecular Weight | 501 |
| IUPAC Name | 2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C27H21ClN4O2S/c28-20-13-7-8-14-21(20)29-24(33)17-35-27-31-23-15-22(19-11-5-2-6-12-19)30-25(23)26(34)32(27)16-18-9-3-1-4-10-18/h1-15,30H,16-17H2,(H,29,33) |
| Standard InChI Key | FNASQQZIMMCTJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₂₈H₂₃ClN₄O₂S, reflects a hybrid architecture combining a pyrrolo[3,2-d]pyrimidine core with multiple aromatic substituents. Key structural features include:
-
Pyrrolo[3,2-d]pyrimidine Core: A bicyclic system comprising a pyrrole ring fused to a pyrimidine ring, providing a planar heteroaromatic framework conducive to π-π stacking interactions with biological targets .
-
3-Benzyl and 6-Phenyl Substituents: These groups enhance lipophilicity and may contribute to target binding through hydrophobic interactions.
-
2-Sulfanylacetamide Bridge: A thioether-linked acetamide moiety terminating in a 2-chlorophenyl group, introducing potential hydrogen-bonding and halogen-bonding capabilities.
The IUPAC name, 2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide, precisely encodes this topology.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 515.03 g/mol |
| Molecular Formula | C₂₈H₂₃ClN₄O₂S |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl |
| InChI Key | PIFANADJBXCZTL-UHFFFAOYSA-N |
The compound’s solubility profile remains uncharacterized, though its high molecular weight and aromaticity suggest limited aqueous solubility, typical of kinase inhibitors .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit protocol for this compound is published, analogous pyrrolo[3,2-d]pyrimidines are synthesized via multi-step strategies involving:
-
Heterocyclic Core Construction: Cyclocondensation of aminofuran intermediates with nucleophiles, as exemplified in US Patent 5,254,687 . For instance, reacting 2-aminofurans with thioacetamide derivatives under mild conditions (e.g., ethanol reflux) forms the pyrrolopyrimidine skeleton .
-
Functionalization: Subsequent alkylation or acylation introduces the benzyl, phenyl, and chlorophenyl groups. The sulfanylacetamide bridge is likely appended via nucleophilic substitution at the pyrimidine C2 position.
Critical reaction parameters include solvent choice (polar aprotic solvents for SN2 reactions), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for deprotonation) .
Analytical Characterization
-
Spectroscopy:
-
¹H/¹³C NMR: Resonances for the pyrrolopyrimidine core (δ 7.5–8.5 ppm for aromatic protons), benzyl methylene (δ 4.5–5.0 ppm), and acetamide carbonyl (δ 170–175 ppm).
-
IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹).
-
-
Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 515.03, with fragmentation patterns confirming the sulfanylacetamide linkage.
Biological Activity and Mechanistic Insights
Anticancer Activity
Though direct evidence is lacking, structurally related compounds exhibit IC₅₀ values <1 µM against breast (MCF-7) and lung (A549) cancer cell lines . The benzyl and phenyl substituents likely contribute to membrane permeability and P-glycoprotein evasion, reducing multidrug resistance.
Anti-Inflammatory Effects
Thioacetamide derivatives modulate NF-κB and COX-2 pathways. The 2-chlorophenyl group may synergize with the pyrrolopyrimidine core to suppress TNF-α production, as observed in murine macrophage models.
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: High LogP (~4.5 predicted) suggests favorable intestinal absorption but potential first-pass metabolism.
-
Metabolism: Likely substrates for CYP3A4-mediated oxidation and UGT1A1 glucuronidation, with the chlorophenyl group posing a risk of reactive metabolite formation.
-
Excretion: Renal clearance anticipated due to molecular weight >500 Da, though biliary excretion may contribute.
Toxicity Profiles
No in vivo data exist, but in silico predictions indicate:
-
hERG Inhibition Risk: Moderate (pIC₅₀ ≈ 5.2), necessitating cardiac safety studies.
-
Mutagenicity: Negative in Ames test analogs, though the sulfanyl group warrants micronucleus assay evaluation.
Future Directions and Applications
Targeted Drug Development
-
Oncology: Rational design of prodrugs (e.g., phosphate esters) to enhance solubility for intravenous delivery.
-
Autoimmune Diseases: Exploration of JAK/STAT inhibition potential, leveraging the compound’s ability to disrupt cytokine signaling .
Synthetic Optimization
-
Bioisosteric Replacement: Substituting the sulfanyl bridge with sulfonyl or amine groups to improve metabolic stability.
-
Halogen Engineering: Investigating fluoro or trifluoromethyl analogs to optimize target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume